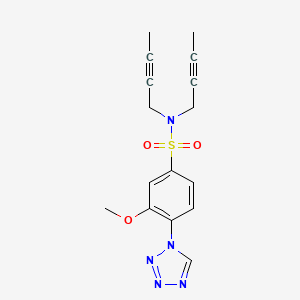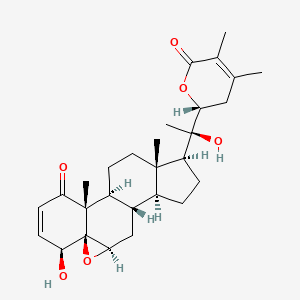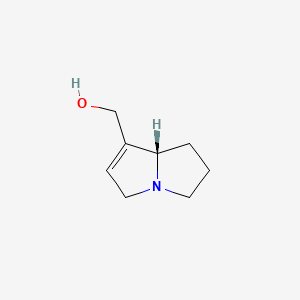
インドール-1-イル酢酸
概要
説明
Indole-1-acetic acid is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group. It is a monocarboxylic acid and an indolyl carboxylic acid. It derives from an acetic acid.
科学的研究の応用
インドール誘導体の生物学的可能性
インドール誘導体は、インドール-1-イル酢酸を含む、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性などのさまざまな生物活性を示します . これらの化合物は、複数の受容体に高い親和性で結合し、新しい誘導体の開発に役立ちます .
さまざまな疾患の治療
近年、インドール-1-イル酢酸を含むインドール誘導体の、癌細胞、微生物、ヒト体内のさまざまなタイプの疾患の治療への応用が注目されています . 天然および合成インドールは、さまざまな生物学的に重要な特性を示します .
細胞生物学における役割
インドールは、細胞生物学において重要な役割を果たします。 インドールは、重要なタイプの分子および天然物です . 生物学的に活性なファーマコフォアである薬剤にインドール核を付加したことにより、広範囲の生物活性を有する重要な複素環式化合物になりました .
抗ウイルス活性
インドール誘導体は、抗ウイルス剤としての可能性を示しています。 たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され、報告されています .
植物成長における役割
インドールの誘導体であるインドール-3-酢酸は、高等植物におけるトリプトファンの分解によって生成される植物ホルモンです . インドール-3-酢酸は、サッカロマイセス・セレビシエの糸状形態の成長を促進し、酵母の侵入を促進することが報告されています .
ペルオキシソーム増殖剤活性化受容体アゴニスト
インドール-1-イル酢酸は、ペルオキシソーム増殖剤活性化受容体アゴニストとして研究されています . これらの受容体は、高等生物の細胞分化、発達、代謝(炭水化物、脂質、タンパク質)、および腫瘍発生の調節に重要な役割を果たします .
作用機序
Target of Action
Indol-1-yl-acetic acid, also known as 2-(1H-indol-1-yl)acetic acid or 1H-Indole-1-acetic acid, is a bioactive aromatic compound that binds with high affinity to multiple receptors . It is a plant hormone produced by the degradation of tryptophan in higher plants .
Mode of Action
Indol-1-yl-acetic acid enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
The IAM and IPA pathways are the two most common biosynthetic pathways for Indol-1-yl-acetic acid in microorganisms . In addition, it has been found in very few microorganisms that Indol-1-yl-acetic acid is synthesized through tryptophan-independent pathways, which mainly use indole-3-glycerol phosphate or indole as the main precursors .
Pharmacokinetics
It is known that indole derivatives, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Result of Action
Indol-1-yl-acetic acid has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As all auxins, Indol-1-yl-acetic acid has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development .
Action Environment
Environmental factors can influence the action of Indol-1-yl-acetic acid. For instance, plants can influence Indol-1-yl-acetic acid levels through both plant and bacterial synthesis and degradation, as well as Indol-1-yl-acetic acid conjugate formation . Additionally, the action of Indol-1-yl-acetic acid can be influenced by the presence of other microorganisms in the environment .
生化学分析
Biochemical Properties
1H-Indole-1-acetic acid plays a crucial role in biochemical reactions, particularly in plants. It interacts with several enzymes, proteins, and other biomolecules. For instance, it regulates the activity of type IA topoisomerase, which is involved in the relaxation of negatively supercoiled DNA . Additionally, 1H-Indole-1-acetic acid interacts with DNA, leading to conformational changes commonly induced by intercalating agents . These interactions highlight the compound’s role in modulating genetic and enzymatic activities within cells.
Cellular Effects
1H-Indole-1-acetic acid has profound effects on various types of cells and cellular processes. It induces cell elongation and division, which are critical for plant growth and development . At the cellular level, it stimulates cambium cell division, while at the organ and whole-plant levels, its effects range from the seedling stage to fruit maturation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby playing a pivotal role in plant physiology.
Molecular Mechanism
The molecular mechanism of 1H-Indole-1-acetic acid involves its entry into the plant cell nucleus, where it binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin response factors (ARFs) that regulate gene expression . This mechanism underscores the compound’s role in modulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-1-acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Indole-1-acetic acid can cause uncontrolled growth when present in high concentrations, highlighting the importance of its temporal regulation . Additionally, the compound’s stability and degradation patterns can impact its efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H-Indole-1-acetic acid vary with different dosages in animal models. For example, in a mouse model of unpredictable chronic mild stress, administration of 50 mg/kg of 1H-Indole-1-acetic acid for five weeks attenuated depression and anxiety-like behaviors, improved hypothalamus-pituitary-adrenal axis dysfunction, and increased brain-derived neurotrophic factor expression . High doses of the compound may cause adverse effects, such as mutagenicity and potential carcinogenicity .
Metabolic Pathways
1H-Indole-1-acetic acid is involved in several metabolic pathways. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be metabolized via the OxIAA pathway or conjugated to form IAAsp and IAGlu . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1H-Indole-1-acetic acid within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the PIN-FORMED 1 (PIN1) efflux carriers and the B-type ATP-binding cassette transporter family are involved in the transport of 1H-Indole-1-acetic acid . This transport system ensures the proper localization and accumulation of the compound, which is essential for its physiological functions.
Subcellular Localization
1H-Indole-1-acetic acid is localized in various subcellular compartments, influencing its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications. For example, the cytoplasmic localization of amidase 1, an enzyme involved in the metabolism of 1H-Indole-1-acetic acid, has been demonstrated using GFP-fusion constructs . This localization is crucial for the compound’s role in regulating cellular processes.
特性
IUPAC Name |
2-indol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFIWXYPKYBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179023 | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24297-59-4 | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24297-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024297594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-1-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Indolyl)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Indol-1-yl-acetic acid?
A1: Indol-1-yl-acetic acid has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol.
Q2: Is there spectroscopic data available for Indol-1-yl-acetic acid?
A: Yes, researchers commonly use techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to characterize newly synthesized Indol-1-yl-acetic acid derivatives. []
Q3: Does the structure of Indol-1-yl-acetic acid lend itself to forming complexes?
A: Yes. Research demonstrates that Indol-1-yl-acetic acid can form inclusion complexes with cyclodextrins like α-CD, β-CD, γ-CD, and HP-β-CD. These complexes show improved solubility and dissolution rates. [] Furthermore, Indol-1-yl-acetic acid can also form complexes with hydrotalcite in methanol. []
Q4: How does modifying the structure of Indol-1-yl-acetic acid affect its activity as a PPAR agonist?
A: Research indicates that the distance between the acidic group and the linker region in Indol-1-yl-acetic acid derivatives is crucial for their potency as PPAR agonists, especially when bound to the PPARγ protein. A hydrophobic tail on the molecule enhances interaction with PPARγ, leading to increased activity. []
Q5: Have any specific structural modifications shown promise in enhancing the activity of Indol-1-yl-acetic acid derivatives?
A: Yes. For example, the introduction of a 5-benzyloxy substituent on Indol-1-yl-acetic acid resulted in a compound with submicromolar and low micromolar IC50 values for rat and human aldose reductase, respectively. [] This modification also conferred PPARγ ligand activity, suggesting its potential as a lead compound for multi-target diabetes therapies.
Q6: What are some of the key biological targets of Indol-1-yl-acetic acid derivatives?
A6: Indol-1-yl-acetic acid derivatives have been investigated for their activity against various targets, including:
- sPLA2: Indol-1-yl-acetic acid derivatives, specifically 1H-indole-1-acetamide, 1H-indole-1-acetic acid hydrazide, and 1H-indol-1-glyoxylamides, show potential for treating sepsis by inhibiting sPLA2. []
- Plasminogen Activator Inhibitor-1 (PAI-1): Some Indol-1-yl-acetic acid derivatives have been identified as potential inhibitors of PAI-1. [, ]
- Aldose Reductase: Certain derivatives, such as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, demonstrate potent inhibition of aldose reductase, a key enzyme involved in diabetic complications. []
- PPARs: Indol-1-yl-acetic acid derivatives have shown promise as PPAR agonists, particularly for PPARγ, a target for treating metabolic disorders like diabetes. []
- S1P1 Receptor: Several studies highlight the potential of modified Indol-1-yl-acetic acid structures as S1P1 receptor modulators. These compounds are being investigated for treating autoimmune diseases, inflammatory disorders, and conditions affecting vascular integrity. [, ]
- CRTH2 Receptor: Specific Indol-1-yl-acetic acid derivatives demonstrate antagonistic activity against the CRTH2 receptor, a target for treating asthma and other inflammatory diseases. [, , ]
- HCV RNA-Dependent RNA Polymerase (RdRp): A derivative, [(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyano[3,4-b]indol-1-yl] acetic acid (HCV-371), exhibits potent inhibitory activity against HCV RdRp, showing potential as an anti-HCV agent. []
- Pantothenate Synthetase: Numerous studies have investigated Indol-1-yl-acetic acid derivatives as inhibitors of pantothenate synthetase, an enzyme crucial for Mycobacterium tuberculosis survival. [, , , , , , ]
Q7: Are there any known antifungal applications of Indol-1-yl-acetic acid derivatives?
A: Yes. Researchers have explored the antifungal potential of gramine-bearing 1,2,4-triazole derivatives synthesized from Indol-1-yl-acetic acid. These compounds showed promising antifungal activity against various microorganisms. []
Q8: Has Indol-1-yl-acetic acid been studied in the context of cancer?
A: While not a primary focus, some research suggests potential applications. One study investigated a curcumin derivative linked to Indol-1-yl-acetic acid, (2‐(3‐{(1E)‐{(E)‐3‐(4‐hydroxy‐3‐methoxybenzylidene)‐2‐oxocyclohexylidene)methyl)‐1H‐indol‐1‐yl)acetic acid} (MOMI-1), for its antiproliferative effects on lung cancer cells. []
Q9: How stable is Indol-1-yl-acetic acid under different conditions?
A: While specific stability data for the parent compound may vary, research focuses on improving the formulation and stability of its derivatives. For instance, amorphous forms of certain derivatives have demonstrated enhanced stability. [, ]
Q10: What strategies are employed to improve the solubility and bioavailability of Indol-1-yl-acetic acid derivatives?
A: Several approaches are utilized, including:* Inclusion Complexation: Forming inclusion complexes with cyclodextrins is a common strategy to enhance the solubility and dissolution rate of poorly soluble Indol-1-yl-acetic acid derivatives. []* Salt Formation: Researchers are exploring the formation of various salts, like potassium, sodium, ammonium, and others, to enhance the solubility and bioavailability of these compounds. []
Q11: What is known about the toxicity profile of Indol-1-yl-acetic acid and its derivatives?
A: Toxicity and safety data are primarily available for specific derivatives and not the parent compound itself. For example, research on AZD1981, a DP2 receptor antagonist derived from Indol-1-yl-acetic acid, is currently underway to assess its safety and efficacy in clinical settings for treating asthma. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)
![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)









